Titanium(4+) acetate
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Overview
Description
Titanium(4+) acetate, also known as titanium tetraacetate, is a coordination complex with the chemical formula Ti(C₂H₃O₂)₄. It is a green, chloroform-soluble solid. This compound is notable for its use in various chemical processes and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(4+) acetate can be synthesized by reacting tetramethyltitanium with acetic acid. The reaction typically involves the following steps:
Reacting Tetramethyltitanium with Acetic Acid: This reaction produces this compound and methane as a byproduct.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the complete conversion of tetramethyltitanium to this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves:
Large-Scale Reactors: Using large reactors to handle the increased volume of reactants.
Purification Steps: After the reaction, the product is purified to remove any impurities and byproducts.
Quality Control: Ensuring the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Titanium(4+) acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Ligand exchange reactions often involve other carboxylates or alkoxides.
Major Products:
Oxidation: Titanium dioxide.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various titanium complexes with different ligands.
Scientific Research Applications
Titanium(4+) acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for use in medical implants and devices due to its corrosion resistance and biocompatibility.
Mechanism of Action
The mechanism by which titanium(4+) acetate exerts its effects involves:
Coordination Chemistry: The titanium center coordinates with acetate ligands, forming a stable complex.
Catalytic Activity: The compound can act as a Lewis acid, facilitating various chemical reactions.
Molecular Targets and Pathways: In biological systems, it interacts with cellular components, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Zirconium(4+) acetate: Similar in structure and properties but contains zirconium instead of titanium.
Titanium(4+) oxo acetates: These compounds contain additional oxygen atoms and have different reactivity.
Titanium(4+) alkoxides: These compounds have alkoxide ligands instead of acetate ligands.
Uniqueness of Titanium(4+) Acetate: this compound is unique due to its specific coordination environment and reactivity. It is particularly useful in applications requiring a stable titanium complex that can undergo ligand exchange reactions .
Properties
CAS No. |
13057-42-6 |
---|---|
Molecular Formula |
C2H4O2Ti |
Molecular Weight |
107.92 g/mol |
IUPAC Name |
acetic acid;titanium |
InChI |
InChI=1S/C2H4O2.Ti/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
XRWIKYCAKUSCOB-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ti+4] |
Canonical SMILES |
CC(=O)O.[Ti] |
13057-42-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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